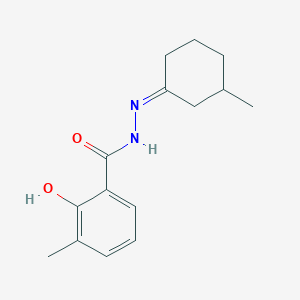![molecular formula C25H27N3 B4563911 9-Ethyl-3-[(4-phenylpiperazin-1-yl)methyl]carbazole](/img/structure/B4563911.png)
9-Ethyl-3-[(4-phenylpiperazin-1-yl)methyl]carbazole
Overview
Description
9-Ethyl-3-[(4-phenylpiperazin-1-yl)methyl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-[(4-phenylpiperazin-1-yl)methyl]carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Carbazole Core: The carbazole core can be synthesized through a palladium-catalyzed reaction sequence involving intermolecular amination and intramolecular direct arylation.
Introduction of Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the carbazole derivative reacts with 4-phenylpiperazine under suitable conditions.
Ethylation: The final step involves the ethylation of the carbazole derivative to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts to ensure scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-3-[(4-phenylpiperazin-1-yl)methyl]carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases for nucleophilic substitution; Lewis acids for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carbazole-quinones.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of various substituted carbazole derivatives depending on the substituents introduced.
Scientific Research Applications
9-Ethyl-3-[(4-phenylpiperazin-1-yl)methyl]carbazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Organic Electronics: Carbazole derivatives are known for their excellent hole-transporting properties, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of advanced materials for sensors and other electronic devices.
Mechanism of Action
The mechanism of action of 9-Ethyl-3-[(4-phenylpiperazin-1-yl)methyl]carbazole involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
1-Phenyl-9H-pyrido[3,4-b]indol-3-yl(4-phenylpiperazin-1-yl)methanone: A compound with anti-leishmanial activity.
Uniqueness
9-Ethyl-3-[(4-phenylpiperazin-1-yl)methyl]carbazole is unique due to its specific structural features, which confer distinct electronic properties and biological activities. Its combination of a carbazole core with a piperazine moiety and an ethyl group makes it particularly versatile for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
9-ethyl-3-[(4-phenylpiperazin-1-yl)methyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-2-28-24-11-7-6-10-22(24)23-18-20(12-13-25(23)28)19-26-14-16-27(17-15-26)21-8-4-3-5-9-21/h3-13,18H,2,14-17,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHNWMLKNQDQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4-chlorobenzoic acid](/img/structure/B4563840.png)

![1-(4-methoxyphenyl)-2-{[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4563850.png)

![N-(3,4-dimethylphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4563862.png)
![N-{2-[(Piperidin-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}acetamide](/img/structure/B4563863.png)
![3-{[4-(allyloxy)benzyl]amino}benzoic acid](/img/structure/B4563868.png)

![3-benzyl-4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4563880.png)
![N-(2,5-dimethoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4563884.png)
![1-(4-FLUOROPHENYL)-4-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE](/img/structure/B4563900.png)
![methyl 4-{[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B4563902.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}methanesulfonamide](/img/structure/B4563916.png)

